molecular formula C16H17NO2S B4237883 N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide

N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide

Cat. No. B4237883
M. Wt: 287.4 g/mol
InChI Key: OSAGHBUKYPFSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide, also known as TTA-A2, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thiazolidinedione class of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide is not fully understood, but it is thought to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide may improve insulin sensitivity, reduce inflammation, and promote lipid metabolism.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide has been shown to have various biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-cancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide in lab experiments is that it is a highly pure and stable compound, making it suitable for use in various assays and experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's disease. Finally, more research is needed to fully understand its mechanism of action and how it can be optimized for use in scientific research.

Scientific Research Applications

N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and metabolic disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-(3-acetylphenyl)-3-(5-methyl-2-thienyl)propanamide has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAGHBUKYPFSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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